N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylsulfonyl)benzamide -

N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylsulfonyl)benzamide

Catalog Number: EVT-3606556
CAS Number:
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100) []

  • Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with promising in vitro and in vivo antitumor activity, leading to its selection as a clinical candidate. []
  • Relevance: Both MPC-3100 and N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylsulfonyl)benzamide share the 1,3-benzodioxol moiety, highlighting the importance of this structural feature in medicinal chemistry and its potential role in interacting with biological targets. Additionally, both compounds contain a sulfonamide group, though in different positions and with different substituents. The presence of this functional group in both molecules suggests its potential relevance for biological activity or physicochemical properties. []

2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) []

  • Compound Description: AZD0530 is a potent and selective dual-specific c-Src/Abl kinase inhibitor with excellent pharmacokinetic properties and in vivo activity against tumor growth. []
  • Relevance: This compound, similar to N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylsulfonyl)benzamide, features the 1,3-benzodioxol group. This structural similarity suggests a potential role of the 1,3-benzodioxol moiety in interacting with kinases or influencing the overall pharmacological profile of the molecules. []

3. 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) []

  • Compound Description: CDPPB is the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR), specifically the mGluR5 subtype. It potentiates glutamate-induced calcium release in rat cortical astrocytes and exhibits binding affinity for the allosteric antagonist binding site of mGluR5. []
  • Relevance: Although CDPPB lacks the 1,3-benzodioxol moiety present in N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylsulfonyl)benzamide, it shares a key structural feature – the benzamide group directly connected to a pyrazole ring. This common motif suggests a potential role in interacting with the mGluR5 receptor or influencing its modulation properties. Further exploration of these structural similarities could provide valuable insights into the structure-activity relationship of mGluR5 modulators and potentially lead to the development of novel therapeutics targeting this receptor subtype. []

4. 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

  • Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, derived from structural modifications of CDPPB. It exhibits improved binding affinity and functional activity compared to CDPPB, highlighting the impact of specific substituents on the benzamide and pyrazole rings. []
  • Relevance: Similar to CDPPB, VU-1545 shares the benzamide-pyrazole core structure with N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylsulfonyl)benzamide. The variations in substituents within this core structure, particularly the introduction of a nitro group at the para position of the benzamide ring in VU-1545, contribute to its enhanced potency and provide valuable insights into the structure-activity relationships of mGluR5 modulators. These findings could guide the design and development of novel mGluR5-targeting compounds with improved pharmacological properties. []

5. 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) []

  • Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) that potentiates mGluR5 responses. It acts at a site overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator. []
  • Relevance: Like the previously mentioned CDPPB and VU-1545, VU-29 shares the core benzamide-pyrazole structure with N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylsulfonyl)benzamide. The presence of a nitro group at the para position of the benzamide ring, as seen in both VU-29 and VU-1545, suggests its significance in enhancing the interaction with mGluR5 and modulating its activity. This structural similarity further strengthens the notion that the benzamide-pyrazole motif is crucial for mGluR5 modulation, and exploring its chemical space could lead to the discovery of novel therapeutic agents targeting this receptor. []

6. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

  • Compound Description: CPPHA is a positive allosteric modulator (PAM) for both mGluR1 and mGluR5, demonstrating activity at a different binding site than VU-29. It does not bind to the MPEP site and exhibits a distinct potentiation mechanism. []
  • Relevance: CPPHA, while lacking the 1,3-benzodioxol and pyrazole moieties found in N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylsulfonyl)benzamide, shares the core benzamide structure. This common feature highlights the importance of the benzamide group in the context of mGluR modulation, suggesting that it might be a crucial pharmacophore for interacting with these receptors. Additionally, both compounds act as PAMs, albeit at different sites and with potentially distinct mechanisms, indicating their shared ability to enhance receptor function. []

Properties

Product Name

N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylsulfonyl)benzamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C18H18N2O5S/c21-18(19-14-5-8-16-17(11-14)25-12-24-16)13-3-6-15(7-4-13)26(22,23)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,19,21)

InChI Key

SMXQHJQPYPKBFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.